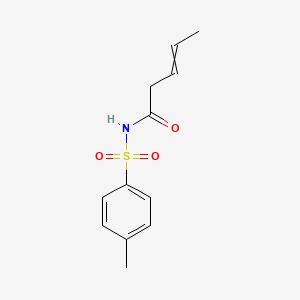![molecular formula C11H13ClHgO5 B14305156 Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury CAS No. 118323-44-7](/img/structure/B14305156.png)
Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chlorinated aromatic ring with multiple methoxy and methoxycarbonyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury typically involves the reaction of 2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl derivatives with mercuric chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired organomercury compound. The process may involve the use of solvents such as dichloromethane or chloroform, and the reaction temperature is maintained at a moderate level to prevent decomposition of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) derivatives.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different organomercury compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and phosphines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) chloride derivatives, while substitution reactions can produce a variety of organomercury compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and its use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including its use in antimicrobial and anticancer research.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the aromatic ring and methoxy groups may facilitate interactions with other biomolecules, contributing to its overall biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methylmercury: Another organomercury compound with a simpler structure, known for its neurotoxic effects.
Phenylmercury: Similar in structure but lacks the methoxy and methoxycarbonyl substituents.
Dimethylmercury: A highly toxic organomercury compound with two methyl groups attached to the mercury atom.
Uniqueness
Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. The presence of multiple methoxy and methoxycarbonyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
118323-44-7 |
|---|---|
Fórmula molecular |
C11H13ClHgO5 |
Peso molecular |
461.26 g/mol |
Nombre IUPAC |
chloro-(2,3,4-trimethoxy-6-methoxycarbonylphenyl)mercury |
InChI |
InChI=1S/C11H13O5.ClH.Hg/c1-13-8-5-7(11(12)16-4)6-9(14-2)10(8)15-3;;/h5H,1-4H3;1H;/q;;+1/p-1 |
Clave InChI |
MCBWNCDRZUJQOD-UHFFFAOYSA-M |
SMILES canónico |
COC1=C(C(=C(C(=C1)C(=O)OC)[Hg]Cl)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine](/img/structure/B14305091.png)
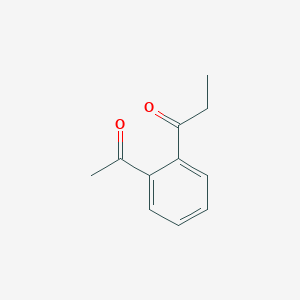
![4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene](/img/structure/B14305094.png)
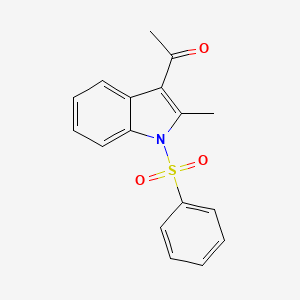
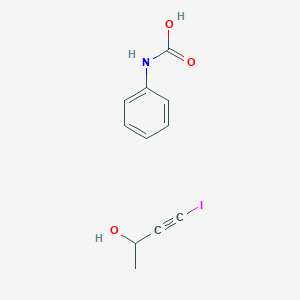
![3-Methyl-1,4,6-triphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14305111.png)
![1-(Morpholin-4-yl)-2-[(2-phenyl-1,4-dihydroquinolin-4-yl)oxy]ethan-1-one](/img/structure/B14305139.png)
![[(Oct-1-en-2-yl)tellanyl]benzene](/img/structure/B14305141.png)
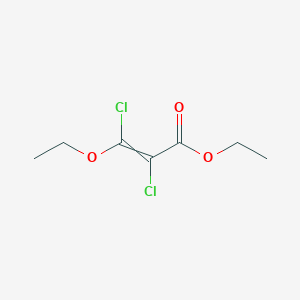
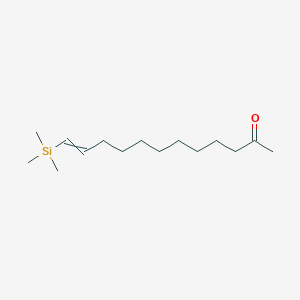
![2-[(4-tert-Butylcyclohexyl)oxy]ethan-1-ol](/img/structure/B14305163.png)

